

Spectroscopic Profile of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methyl-3-nitro-5-propoxybenzene
Cat. No.:	B8026121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **1-methyl-3-nitro-5-propoxybenzene**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses. This document is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and characterization of novel organic compounds.

Introduction

1-Methyl-3-nitro-5-propoxybenzene is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a propoxy group. The relative positions of these functional groups are expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including drug development.

and materials science. This guide synthesizes the predicted spectroscopic data to facilitate its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-methyl-3-nitro-5-propoxybenzene**. These predictions are derived from established chemical shift and fragmentation principles, as well as by analogy to similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for **1-Methyl-3-nitro-5-propoxybenzene** (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.7	m	2H	Ar-H
~7.2 - 7.4	m	1H	Ar-H
~4.01	t	2H	-O-CH ₂ -CH ₂ -CH ₃
~2.45	s	3H	Ar-CH ₃
~1.85	sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
~1.05	t	3H	-O-CH ₂ -CH ₂ -CH ₃

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for **1-Methyl-3-nitro-5-propoxybenzene** (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C-O
~149	C-NO ₂
~140	C-CH ₃
~125	Ar-CH
~118	Ar-CH
~110	Ar-CH
~70	-O-CH ₂ -
~22	Ar-CH ₃
~22	-CH ₂ -CH ₂ -CH ₃
~10	-CH ₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **1-Methyl-3-nitro-5-propoxybenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Strong	Aliphatic C-H Stretch
~1590, ~1470	Medium-Strong	Aromatic C=C Bending
~1530, ~1350	Strong	N-O Asymmetric & Symmetric Stretch (NO ₂)
~1250	Strong	Aryl-O-C Asymmetric Stretch
~1050	Strong	Aryl-O-C Symmetric Stretch
~880-820	Strong	C-H Out-of-plane Bending (Aromatic)

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1-Methyl-3-nitro-5-propoxybenzene**

m/z	Relative Intensity	Assignment
~195	High	[M] ⁺ (Molecular Ion)
~166	Medium	[M - C ₂ H ₅] ⁺
~153	Medium	[M - C ₃ H ₆] ⁺
~149	High	[M - NO ₂] ⁺
~121	Medium	[M - NO ₂ - CO] ⁺
~91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a novel organic compound such as **1-methyl-3-nitro-5-propoxybenzene**.

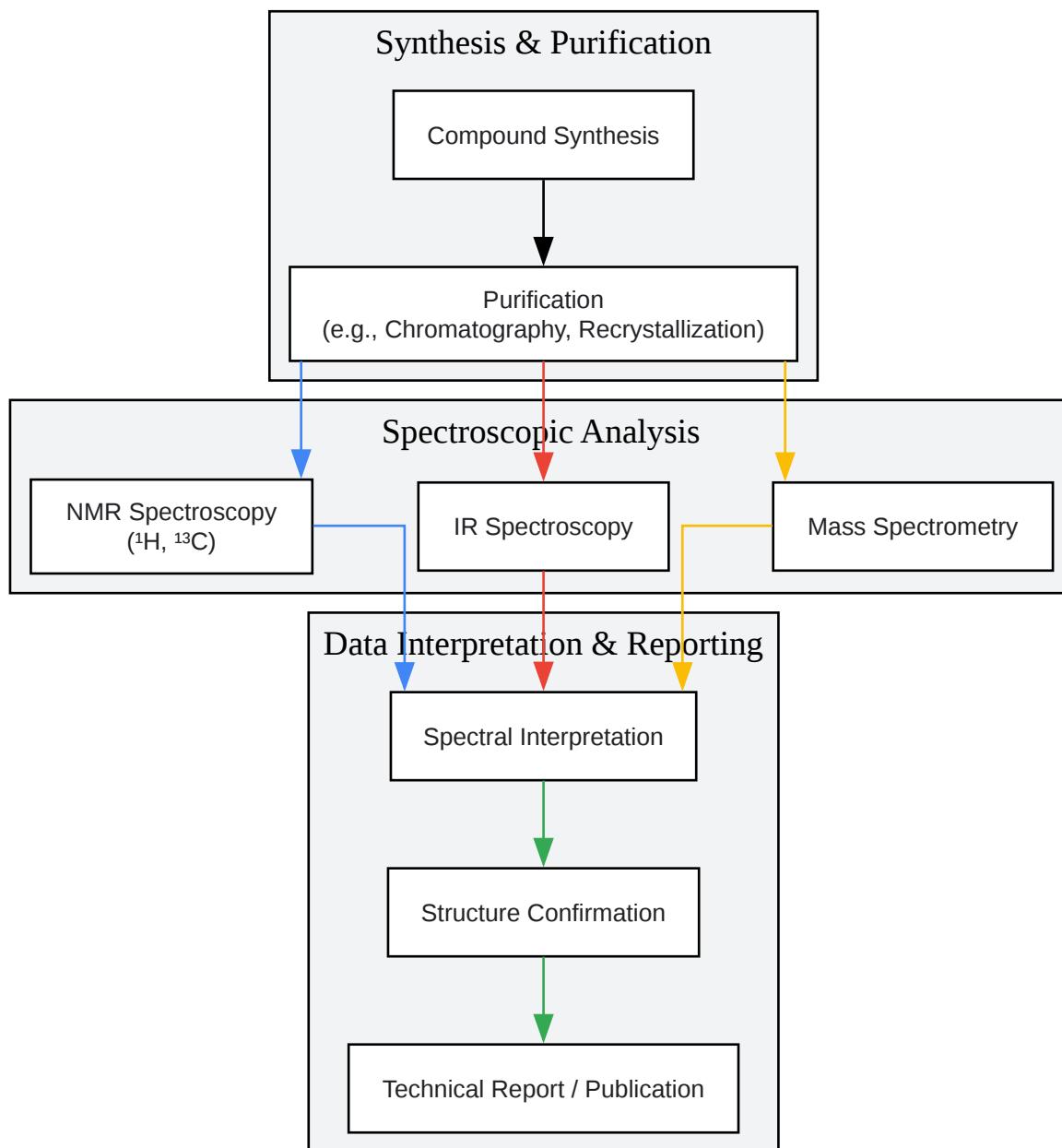
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
 - Process the data with a line broadening of 0.3 Hz.

- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicity of each.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
 - Utilize proton decoupling to simplify the spectrum.
 - Process the data with a line broadening of 1 Hz.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) for sample introduction.

- Data Acquisition:
 - Inject 1 μ L of the sample solution into the GC-MS system.
 - Use a suitable temperature program for the GC to ensure separation and elution of the compound.
 - Acquire the mass spectrum in the EI mode with an ionization energy of 70 eV.
 - Scan a mass range from m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8026121#1-methyl-3-nitro-5-propoxybenzene-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b8026121#1-methyl-3-nitro-5-propoxybenzene-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com